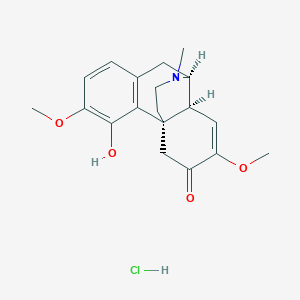

Sinomenine Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4.ClH/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H/t12-,13+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEVIMJAUHZFMW-VUIDNZEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

115-53-7 (Parent) | |

| Record name | Cucoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6080-33-7 | |

| Record name | Sinomenine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6080-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinomenine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sinomenine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINOMENINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J34HRJ45S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sinomenine Hydrochloride: A Technical Guide to Molecular Targets in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has a long history of use in traditional Chinese medicine for treating inflammatory conditions.[1] Its water-soluble form, Sinomenine Hydrochloride (SH), has been the subject of extensive pharmacological research, demonstrating significant anti-inflammatory, immunosuppressive, and analgesic properties.[1][2] As a disease-modifying anti-rheumatic drug (DMARD) used clinically in China for conditions like rheumatoid arthritis, understanding its precise molecular mechanisms is critical for optimizing its therapeutic use and developing novel derivatives.[3][4] This technical guide provides an in-depth overview of the core molecular targets of this compound within key inflammatory signaling cascades, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Inflammatory Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in several critical signaling pathways. Its poly-pharmacological nature allows it to modulate a network of molecular targets, leading to a comprehensive suppression of the inflammatory response. The primary pathways affected include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NLRP3 inflammasome.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] this compound has been shown to be a potent inhibitor of this pathway.

Caption: Sinomenine HCl inhibits the NF-κB pathway.

Mechanism of Inhibition: this compound primarily inhibits the NF-κB pathway by:

-

Suppressing IκBα Degradation: It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action keeps NF-κB in its inactive state.[5]

-

Blocking NF-κB Nuclear Translocation: By stabilizing the IκBα-NF-κB complex, it effectively blocks the translocation of the active p65 subunit into the nucleus.[6][7]

-

Downregulating Upstream Receptors: Evidence suggests SH can downregulate the expression of Toll-like receptor 4 (TLR4) and its adaptor protein MyD88, key initiators of the NF-κB cascade in response to stimuli like lipopolysaccharide (LPS).[7][8]

Quantitative Data on NF-κB Pathway Modulation

| Target/Marker | Cell/Model System | Treatment | Observed Effect | Quantitative Value | Reference |

|---|---|---|---|---|---|

| NF-κB Activity | Peritoneal Macrophages (AA Rats) | Sinomenine (30-120 µg/ml) | Concentration-dependent inhibition of NF-κB binding activity. | P<0.05 | [5] |

| IκBα Protein | Peritoneal Macrophages (AA Rats) | Sinomenine (30, 60, 120 µg/ml) | Increased IκBα protein levels compared to control. | P<0.01 | [5] |

| p65 Nuclear Translocation | LPS-stimulated Macrophages | Sinomenine | Down-regulated expression of p65 protein in the nucleus. | Not specified | [7] |

| TLR4/MyD88 | LPS-stimulated RAW264.7 cells | Sinomenine | Down-regulated RNA and protein levels of TLR4 and MyD88. | Not specified | [7] |

| Pro-inflammatory Cytokines | Adjuvant Arthritis Rats | Sinomenine (50 mg/kg) | Reduced TNF-α, IL-6, IL-1β, and IL-8 levels. | Not specified |[6] |

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation and apoptosis.[9] Sinomenine's effect on this pathway can be context-dependent, but in inflammatory models, it generally suppresses the activation of p38 and ERK1/2.[10]

References

- 1. Towards Better Sinomenine-Type Drugs to Treat Rheumatoid Arthritis: Molecular Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Multifunctional nanoparticles of this compound for treat-to-target therapy of rheumatoid arthritis via modulation of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advancements in Drug Delivery of Sinomenine, A Disease-Modifying Anti-Rheumatic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of sinomenine on cytokine expression of macrophages and synoviocytes in adjuvant arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammation Effects of Sinomenine on Macrophages through Suppressing Activated TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sinomenine regulates CD14/TLR4, JAK2/STAT3 pathway and calcium signal via α7nAChR to inhibit inflammation in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAPK signaling mediates this compound-induced human breast cancer cell death via both reactive oxygen species-dependent and -independent pathways: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nel.edu [nel.edu]

Sinomenine Hydrochloride: A Pharmacological Whitepaper

Abstract

Sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum, and its hydrochloride salt, have garnered significant scientific interest for their potent pharmacological properties.[1][2][3] Traditionally used in Chinese medicine for rheumatic diseases, modern research has elucidated its multi-target mechanisms, revealing significant anti-inflammatory, immunosuppressive, analgesic, and neuroprotective effects.[1][4][5][6] This technical guide provides an in-depth overview of the pharmacological properties of Sinomenine Hydrochloride (SH), focusing on its mechanisms of action, pharmacokinetic profile, and therapeutic potential. It summarizes key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways it modulates.

Introduction

Sinomenine is an isoquinoline alkaloid that has been developed as this compound (SH) to improve its water solubility and drug-like properties.[2] It is approved for the treatment of rheumatoid arthritis (RA) in China and is recognized for its efficacy and relatively mild side-effect profile compared to other disease-modifying antirheumatic drugs (DMARDs).[4][7] Its therapeutic effects stem from its ability to modulate a wide array of biological processes, primarily by suppressing pro-inflammatory cytokines and regulating key signaling pathways.[1][6] This document serves as a technical resource, consolidating current knowledge to support further research and development.

Mechanism of Action: Modulation of Key Signaling Pathways

This compound exerts its pharmacological effects by intervening in several critical intracellular signaling cascades. Its primary mechanisms involve the inhibition of inflammatory pathways and the modulation of immune responses.

Anti-Inflammatory Effects

The anti-inflammatory properties of SH are well-documented and are central to its therapeutic efficacy, particularly in autoimmune diseases like rheumatoid arthritis.[4]

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[1] Sinomenine has been shown to consistently inhibit the NF-κB pathway.[8][9] It can block the degradation of IκBα (Inhibitor of NF-κB), which prevents the nuclear translocation of the active p65 subunit of NF-κB.[4][8] This suppression has been observed in various cell types, including macrophages and fibroblast-like synoviocytes (FLS).[8][10] Studies show that by inhibiting NF-κB, sinomenine effectively down-regulates the production of TNF-α, IL-1β, and IL-6.[1][11][12]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Towards Better Sinomenine-Type Drugs to Treat Rheumatoid Arthritis: Molecular Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sinomenine Alleviates Rheumatoid Arthritis by Suppressing the PI3K-Akt Signaling Pathway, as Demonstrated Through Network Pharmacology, Molecular Docking, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research progress in treatment of rheumatoid arthritis with Sinomenine and related formulations based on different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety Profile, Toxicokinetic, and Intestinal Absorption Differences of a Naturally-Derived Anti-Rheumatic Drug, this compound, in Normal and Arthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammation Effects of Sinomenine on Macrophages through Suppressing Activated TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A systematic review: Sinomenine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sinomenine inhibits the inflammatory responses of human fibroblast-like synoviocytes via the TLR4/MyD88/NF-κB signaling pathway in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound bidirectionally inhibits progression of tumor and autoimmune diseases by regulating AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sinomenine Regulates Inflammatory Response and Oxidative Stress via Nuclear Factor kappa B (NF-κB) and NF-E2-Related Factor 2 (Nrf2) Signaling Pathways in Ankle Fractures in Children - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Sinomenine Hydrochloride Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine, a bioactive alkaloid extracted from the medicinal plant Sinomenium acutum, has a long history in traditional medicine for treating inflammatory diseases. Its hydrochloride salt, Sinomenine Hydrochloride, offers improved solubility and has been the subject of extensive research. However, the therapeutic potential of Sinomenine is often limited by its moderate potency and bioavailability. This has spurred considerable interest in the development of novel Sinomenine derivatives with enhanced pharmacological profiles. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on quantitative data and detailed experimental methodologies.

Biological Activities of Sinomenine Derivatives

Structural modifications of the Sinomenine scaffold have yielded a diverse range of derivatives with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and neuroprotective effects.[1][2] The primary strategy involves modifications of the A, B, C, and D rings of the Sinomenine core. These modifications aim to enhance the interaction of the derivatives with their biological targets, leading to improved efficacy.

Anti-inflammatory and Analgesic Activity

A significant focus of Sinomenine derivative research has been on improving its anti-inflammatory and analgesic properties.[3][4] These derivatives often exhibit superior inhibition of pro-inflammatory mediators compared to the parent compound.

Table 1: Anti-inflammatory and Analgesic Activities of Sinomenine Derivatives

| Derivative | Biological Activity | In Vitro/In Vivo Model | Key Findings (IC50, etc.) | Reference |

| Compound 17 | Anti-inflammatory | LPS-induced RAW264.7 cells | IC50 = 30.28 ± 1.70 μM (for NO inhibition) | [1][2][3][4] |

| Analgesic | Acetic acid-induced writhing mouse model | Significant analgesic effect | [3] | |

| S1a | Anti-inflammatory | Dimethylbenzene-induced ear oedema in mice | Alleviated ear oedema at 3.250mg/kg | [5] |

| Anti-inflammatory | Carrageenan-induced paw oedema in rats | Significantly inhibited paw oedema | [5] | |

| 1-hydroxymethyl ester-4-O-ether derivatives | Anti-inflammatory | Acetic acid-induced increase in vascular permeability | Potent inhibition of vascular permeability | [5] |

Antitumor Activity

Recent studies have highlighted the potential of Sinomenine derivatives as anti-cancer agents, demonstrating cytotoxicity against various cancer cell lines.[1][2]

Table 2: Antitumor Activities of Sinomenine Derivatives

| Derivative Class | Cancer Cell Line | Key Findings (IC50) | Reference |

| Unspecified Derivatives | PC-3 (Prostate Cancer) | ~121.4 nM | [1][2] |

| DU-145 (Prostate Cancer) | ~121.4 nM | [1][2] |

Signaling Pathways and Mechanisms of Action

The biological activities of Sinomenine and its derivatives are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Sinomenine and its derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[1][2]

Caption: Inhibition of the NF-κB signaling pathway by Sinomenine derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation and apoptosis. Sinomenine derivatives can modulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[1][2]

Caption: Modulation of the MAPK signaling pathway by Sinomenine derivatives.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is often observed in cancer. Sinomenine derivatives have been found to inhibit this pathway, contributing to their antitumor effects.[1][2]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Sinomenine derivatives.

Experimental Protocols

General Synthesis of Sinomenine Derivatives

A common approach for synthesizing Sinomenine derivatives involves the modification of the hydroxyl and secondary amine groups. A general workflow is outlined below.

Caption: General workflow for the synthesis of Sinomenine derivatives.

Detailed Methodologies:

-

Materials: this compound, various reagents for protection (e.g., Boc anhydride), modification (e.g., alkyl halides, acyl chlorides), and deprotection (e.g., trifluoroacetic acid), solvents (e.g., dichloromethane, methanol), and purification materials (e.g., silica gel).

-

Protection: The hydroxyl and/or secondary amine groups of Sinomenine are protected to prevent unwanted side reactions. For example, the amine can be protected as a tert-butyloxycarbonyl (Boc) carbamate.

-

Modification: The desired functional group is introduced at a specific position on the Sinomenine scaffold. This can involve O-alkylation, N-alkylation, or esterification reactions.

-

Deprotection: The protecting groups are removed to yield the final derivative.

-

Purification: The crude product is purified using techniques such as column chromatography to obtain the pure derivative.

-

Characterization: The structure of the synthesized derivative is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay is commonly used to screen for the anti-inflammatory activity of compounds.

Protocol:

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the Sinomenine derivatives for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) (1 μg/mL) is added to the wells to induce an inflammatory response, and the plates are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitric oxide (NO) in the culture supernatant is determined by measuring the nitrite level using the Griess reagent. The absorbance is measured at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

Conclusion and Future Perspectives

The structural modification of Sinomenine has proven to be a fruitful strategy for the development of novel therapeutic agents with enhanced biological activities. The derivatives discussed in this guide demonstrate significant potential in the fields of anti-inflammatory, analgesic, and anticancer therapy. Future research should focus on elucidating the structure-activity relationships of these derivatives in more detail to enable the design of even more potent and selective compounds. Furthermore, in-depth preclinical and clinical studies are warranted to translate these promising findings into tangible therapeutic benefits. The continued exploration of Sinomenine's rich chemical space holds great promise for the discovery of next-generation drugs for a variety of diseases.

References

- 1. Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory and analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory and analgesic agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

The Alkaloid's Journey: A Technical Guide to the Discovery and Therapeutic Development of Sinomenine

Abstract

Sinomenine, an alkaloid derived from the medicinal plant Sinomenium acutum, represents a compelling case study in the evolution of a traditional remedy into a modern therapeutic agent. With a history spanning over two millennia in traditional Chinese medicine for the treatment of rheumatic diseases and neuralgia, sinomenine has garnered significant scientific interest for its potent anti-inflammatory, immunosuppressive, and analgesic properties.[1][2] First isolated in the 1920s, this morphinan derivative has been the subject of extensive pharmacological and clinical investigation, particularly for its efficacy in treating rheumatoid arthritis (RA).[1][3] This technical guide provides a comprehensive overview of the discovery and history of sinomenine, details its multifaceted mechanisms of action through key signaling pathways, presents its pharmacological effects with supporting quantitative data, and outlines the experimental protocols used to elucidate its therapeutic potential.

A Historical and Chemical Overview

The use of Sinomenium acutum, known in traditional Chinese medicine as "Qingfengteng," dates back centuries, with ancient texts describing its efficacy in dispelling "wind-dampness," a concept analogous to modern descriptions of inflammation and pain in rheumatic conditions.[4] The journey from herbal remedy to isolated compound began in the early 20th century.

-

1920s: Sinomenine was first isolated as a pure alkaloid from the roots and stems of Sinomenium acutum by Japanese scientist Ishiwari.[3]

-

Chemical Characterization: Chemically identified as 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methylmorphinan-6-one, sinomenine is a morphinan-type alkaloid.[1][5] Its structure is related to other opioids, but it does not exhibit the same analgesic profile and is not a controlled substance.

-

Modern Development: In the late 1990s, sinomenine hydrochloride was developed and approved in China as a disease-modifying anti-rheumatic drug (DMARD) under the name "Zhengqing Fengtongning," available in tablet and injection forms for the treatment of rheumatoid arthritis.[1][6]

Pharmacological Profile and Therapeutic Applications

Sinomenine exhibits a broad spectrum of pharmacological activities, primarily attributed to its anti-inflammatory and immunomodulatory effects. While its most established application is for rheumatoid arthritis, research has explored its potential in a variety of other conditions.

Primary Indications:

-

Rheumatoid Arthritis (RA): Clinical trials have demonstrated that sinomenine has comparable efficacy to methotrexate (MTX), the standard of care for RA, but with a more favorable side-effect profile, particularly regarding liver toxicity and gastrointestinal issues.[4][7] It functions by reducing joint swelling, alleviating pain, and inhibiting the proliferation of synovial fibroblasts.[8]

-

Analgesia: Sinomenine demonstrates moderate analgesic effects, particularly against inflammatory and chronic pain, by suppressing inflammation and modulating neuroplasticity.[9]

Emerging and Preclinical Applications:

-

Neuroprotection: Studies in animal models of cerebral ischemia show that sinomenine can reduce cerebral damage and inflammation.[10][11]

-

Anti-Cancer Activity: In vitro studies have shown sinomenine can inhibit the proliferation of various cancer cell lines, including breast, liver, and lung cancer, and may enhance the sensitivity of cancer cells to chemotherapy agents like cisplatin.[8]

-

Other Inflammatory Disorders: Its mechanisms suggest potential utility in treating conditions like colitis, uveitis, and psoriasis.[12][13]

Mechanism of Action: Modulation of Key Signaling Pathways

Sinomenine's therapeutic effects are not mediated by a single target but rather through the complex modulation of multiple intracellular signaling pathways that are central to inflammation and immunity.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Sinomenine exerts a significant portion of its anti-inflammatory effects by inhibiting this pathway. It has been shown to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby preventing the transcription of inflammatory genes.[10][14] This leads to a marked reduction in the production of key inflammatory mediators.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. login.medscape.com [login.medscape.com]

- 3. The pharmacokinetics and tissue distribution of sinomenine in rats and its protein binding ability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research progress in treatment of rheumatoid arthritis with Sinomenine and related formulations based on different administration routes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sinomenine induces apoptosis in RAW 264.7 cell-derived osteoclasts in vitro via caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of sinomenine in cubosome nanoparticles by HPLC technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Frontiers | Potential therapeutic effects and pharmacological evidence of sinomenine in central nervous system disorders [frontiersin.org]

- 12. Recent Advancements in Drug Delivery of Sinomenine, A Disease-Modifying Anti-Rheumatic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sinomenine Regulates Inflammatory Response and Oxidative Stress via Nuclear Factor kappa B (NF-κB) and NF-E2-Related Factor 2 (Nrf2) Signaling Pathways in Ankle Fractures in Children - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effects of Sinomenine Hydrochloride on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine, a bioactive alkaloid derived from the medicinal plant Sinomenium acutum, has a long history in traditional Chinese medicine for treating inflammatory conditions. Its hydrochloride salt, Sinomenine Hydrochloride (SH), has garnered significant attention in modern pharmacology for its potent anti-inflammatory and immunomodulatory properties. A substantial body of research indicates that SH exerts its therapeutic effects primarily by modulating the production of a wide array of cytokines, key signaling proteins that orchestrate the immune response. This technical guide provides an in-depth overview of the current understanding of this compound's impact on cytokine production, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Analysis of Cytokine Modulation by this compound

This compound has been shown to significantly inhibit the production of pro-inflammatory cytokines while, in some contexts, promoting anti-inflammatory cytokines. The following tables summarize the quantitative effects of SH on cytokine levels as documented in various in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Cytokine Production

| Cell Line | Stimulant | Cytokine | SH Concentration | % Inhibition / Fold Change | Reference |

| RAW264.7 Macrophages | LPS (1 µg/mL) | IL-6 | 10 µg/mL | ↓ ~40% | [1] |

| 50 µg/mL | ↓ ~75% | [1] | |||

| TNF-α | 10 µg/mL | ↓ ~30% | [1] | ||

| 50 µg/mL | ↓ ~60% | [1] | |||

| IL-1β | 10 µg/mL | ↓ ~25% | [1] | ||

| 50 µg/mL | ↓ ~55% | [1] | |||

| GM-CSF | 50 µg/mL | Significant ↓ | [1] | ||

| IL-1α | 50 µg/mL | Significant ↓ | [1] | ||

| KC (CXCL1) | 50 µg/mL | Significant ↓ | [1] | ||

| Eotaxin-2 | 50 µg/mL | Significant ↓ | [1] | ||

| Rheumatoid Arthritis | IL-1β | IL-6 | 500 µM | Significant ↓ | [2] |

| Fibroblast-Like Synoviocytes (RA-FLS) | TNF-α | 500 µM | Significant ↓ | [2] | |

| IL-1β | 500 µM | Significant ↓ | [2] | ||

| Adjuvant Arthritis Rat Synoviocytes | - | TNF-α mRNA | 30-120 µg/mL | Concentration-dependent ↓ | |

| IL-1β mRNA | 30-120 µg/mL | Concentration-dependent ↓ |

Table 2: In Vivo Effects of this compound on Cytokine Production

| Animal Model | Tissue/Fluid | Cytokine | SH Dosage | % Inhibition / Fold Change | Reference |

| Collagen-Induced Arthritis (CIA) Mice | Serum | IL-1β | 100 mg/kg/d | Significant ↓ | [2] |

| IL-6 | 100 mg/kg/d | Significant ↓ | [2] | ||

| TNF-α | 100 mg/kg/d | Significant ↓ | [2] | ||

| Plasma Cell Mastitis (PCM) Mice | Mammary Tissue | IL-6 | 100 mg/kg | Significant ↓ | [3][4] |

Core Signaling Pathways Modulated by this compound

This compound's regulation of cytokine production is mediated through its interaction with several key intracellular signaling pathways. The primary mechanisms identified are the inhibition of the NF-κB pathway and the modulation of the JAK/STAT pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, driving the transcription of numerous pro-inflammatory cytokines. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by agents like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription. This compound has been shown to prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of p65 and suppressing the expression of NF-κB target genes, including those for TNF-α, IL-1β, and IL-6.[5][6]

Modulation of the JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical route for cytokine signaling. Cytokines like IL-6 bind to their receptors, leading to the activation of associated JAKs. These kinases then phosphorylate STAT proteins, primarily STAT3, which dimerize and translocate to the nucleus to regulate gene expression. This compound has been demonstrated to inhibit the phosphorylation of both JAK2 and STAT3, thereby downregulating the expression of target genes, including IL-6 itself, in a negative feedback loop.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on cytokine production.

Cell Culture and Treatment (In Vitro)

-

Cell Line: Murine macrophage cell line RAW264.7 is commonly used.[7]

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin) in a humidified incubator at 37°C with 5% CO₂.[8]

-

Seeding: For cytokine analysis, cells are typically seeded in 6-well plates at a density of 3 x 10⁵ cells/mL or in 96-well plates at 1 x 10⁵ cells/mL and allowed to adhere overnight.[9][10]

-

Treatment Protocol:

-

Cells are pre-treated with varying concentrations of this compound (e.g., 10, 50, 160, 320, 640 µM) for 1-2 hours.[1][11]

-

Following pre-treatment, cells are stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL.[9][12]

-

The cells are then co-incubated with both SH and the stimulant for a specified period, usually 18-24 hours.[1][9]

-

After incubation, the cell culture supernatant is collected for protein-level analysis (ELISA), and the cells are lysed for RNA or protein extraction (qRT-PCR, Western Blot).

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines in the cell culture supernatant.

-

Protocol:

-

Coating: 96-well ELISA plates are coated with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Blocking: Plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample Incubation: Collected cell culture supernatants and a series of known cytokine standards are added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1 hour.

-

Enzyme Conjugate: Following another wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30-60 minutes.

-

Substrate Addition: Plates are washed again, and a substrate solution (e.g., TMB) is added. The plate is incubated in the dark for color development.

-

Measurement: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the optical density is measured at 450 nm using a microplate reader. Cytokine concentrations in the samples are calculated based on the standard curve.[9]

-

Quantitative Real-Time PCR (qRT-PCR)

-

Principle: qRT-PCR is used to measure the mRNA expression levels of cytokine genes.

-

Protocol:

-

RNA Isolation: Total RNA is extracted from the lysed cells using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.[13]

-

Reverse Transcription: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[13]

-

Real-Time PCR: The PCR reaction is prepared using the synthesized cDNA, gene-specific primers for the target cytokines (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., β-actin or GAPDH), and a fluorescent dye (e.g., SYBR Green).[13]

-

Cycling Conditions: A typical thermal cycling program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40-45 cycles of denaturation (e.g., 95°C for 15s) and annealing/extension (e.g., 60°C for 60s).[13]

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.[1]

-

Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is used to detect the levels of total and phosphorylated proteins within the NF-κB and JAK/STAT signaling pathways.

-

Protocol:

-

Protein Extraction: For total protein, cells are lysed in RIPA buffer. For nuclear and cytoplasmic fractions, a nuclear extraction kit is used to separate the proteins. Protein concentration is determined using a BCA assay.[3]

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[3]

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-JAK2, anti-STAT3, anti-p65, anti-IκBα).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[3]

-

Conclusion

This compound demonstrates robust anti-inflammatory activity by effectively suppressing the production of key pro-inflammatory cytokines. This action is primarily mediated through the inhibition of the NF-κB and JAK/STAT signaling pathways. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and professionals in the field of immunology and drug development, facilitating further investigation into the therapeutic potential of this promising natural compound. The continued elucidation of its molecular mechanisms will be crucial for its clinical application in a range of inflammatory and autoimmune diseases.

References

- 1. Sinomenine Inhibits the Progression of Rheumatoid Arthritis by Regulating the Secretion of Inflammatory Cytokines and Monocyte/Macrophage Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress in treatment of rheumatoid arthritis with Sinomenine and related formulations based on different administration routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. This compound inhibits the progression of plasma cell mastitis by regulating IL-6/JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. phcog.com [phcog.com]

- 8. Sinomenine induces apoptosis in RAW 264.7 cell-derived osteoclasts in vitro via caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sinomenine treats rheumatoid arthritis by inhibiting MMP9 and inflammatory cytokines expression: bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sinomenine induces apoptosis in RAW 264.7 cell-derived osteoclasts in vitro via caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sinomenine ameliorates collagen-induced arthritis in mice by targeting GBP5 and regulating the P2X7 receptor to suppress NLRP3-related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sinomenine alleviates lipopolysaccharide-induced inflammatory responses in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. funpecrp.com.br [funpecrp.com.br]

Sinomenine Hydrochloride: A Technical Guide to its Immunosuppressive Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine hydrochloride, an alkaloid derived from the medicinal plant Sinomenium acutum, has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases.[1] Modern pharmacological research has increasingly focused on its potent immunosuppressive and anti-inflammatory properties, highlighting its potential as a therapeutic agent for a range of conditions, including rheumatoid arthritis and other autoimmune disorders.[1][2] This technical guide provides an in-depth overview of the core mechanisms underlying the immunosuppressive effects of this compound, with a focus on its molecular targets, impact on immune cell function, and relevant signaling pathways. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and exploration of this promising compound.

Core Immunosuppressive Mechanisms

This compound exerts its immunosuppressive effects through a multi-pronged approach, targeting various components of the innate and adaptive immune systems. Its primary mechanisms include the modulation of immune cell proliferation and function, inhibition of pro-inflammatory cytokine production, and interference with key intracellular signaling cascades.[1][2]

Impact on Immune Cell Populations

This compound significantly influences the activity of key immune cells, including T lymphocytes, B lymphocytes, and macrophages.

-

T Lymphocytes: It suppresses the proliferation of T cells, a cornerstone of its immunosuppressive action.[1][3] Studies have shown that this compound can arrest the cell cycle of T cells at the G0/G1 phase and induce apoptosis, thereby reducing the population of activated T cells.[2][4][5] This effect is mediated, in part, through caspase-3-dependent pathways.[2] Specifically, it has been demonstrated to inhibit the proliferation of CD4+ T cells.[2]

-

B Lymphocytes: The compound also affects B cell function by inhibiting their proliferation and capacity to produce antibodies.[1] Similar to its effect on T cells, this compound can induce cell cycle arrest in B cells.[4][5]

-

Macrophages: this compound modulates macrophage activity by inhibiting their proliferation, migration, and the secretion of pro-inflammatory cytokines.[6] It can also influence macrophage polarization, a critical process in the inflammatory response.

Inhibition of Pro-inflammatory Cytokines

A central aspect of this compound's immunosuppressive activity is its ability to reduce the production of key pro-inflammatory cytokines. It has been shown to inhibit the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), all of which are pivotal mediators of inflammation and are implicated in the pathophysiology of numerous autoimmune diseases.[1][6][7]

Quantitative Data on Immunosuppressive Activity

The following tables summarize key quantitative data regarding the inhibitory effects of this compound on various immune parameters.

| Parameter | Cell Type/Model | IC50 Value / Effective Concentration | Reference |

| Lymphocyte Proliferation | Mouse spleen cells (Concanavalin A-activated) | 400 µM | [3] |

| Mouse spleen cells (Mixed lymphocyte culture) | 60 µM | [3] | |

| Human peripheral blood mononuclear cells | 34 - 129 µM | [3] | |

| Cytotoxicity | H1819 (NSCLC) cells | 50 µM | [8] |

| H1975 (NSCLC) cells | 200 µM | [8] | |

| ACHN (ccRCC) cells | 76.8 μM | [8] | |

| 786-O (ccRCC) cells | 85.5 μM | [8] | |

| Inhibition of Proliferation | Ramos B and Jurkat T cells | 0.5 µM - 1 µM | [4] |

Table 1: In Vitro Inhibitory Concentrations of this compound.

| Clinical Parameter | Condition | Dosage | Outcome | Reference |

| ACR50 Response | Rheumatoid Arthritis | Not specified | 52.63% of patients achieved ACR50 after 24 weeks | [9] |

| Adverse Events (vs. NSAIDs) | Rheumatoid Arthritis | Not specified | Less frequent digestive system adverse events (P=0.0003) | [10][11] |

| Clinical Improvement (vs. NSAIDs) | Rheumatoid Arthritis | Not specified | More effective in improving morning stiffness (P < 0.00001), painful joints (P = 0.03), and erythrocyte sedimentation rate (P < 0.00001) | [10][11] |

Table 2: Clinical Efficacy of Sinomenine in Rheumatoid Arthritis.

Signaling Pathway Modulation

This compound's immunosuppressive effects are intricately linked to its ability to modulate several key intracellular signaling pathways that govern immune cell activation and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory responses.[1] this compound inhibits the activation of NF-κB, which in turn downregulates the expression of numerous pro-inflammatory genes, including those encoding for TNF-α, IL-1β, and IL-6.[1][7] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2]

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby influencing cell proliferation, differentiation, and survival. This compound has been shown to inhibit the IL-6/JAK2/STAT3 pathway, which is implicated in the pathogenesis of certain inflammatory conditions.[12] By downregulating this pathway, this compound can reduce inflammation and inhibit the proliferation of specific immune cells.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a complex role in immunity, often exhibiting both pro- and anti-inflammatory effects depending on the context. Sinomenine has been reported to modulate TGF-β signaling, which may contribute to its immunosuppressive and anti-fibrotic properties in certain conditions.

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate the immunosuppressive effects of this compound.

Lymphocyte Proliferation Assay

This assay is fundamental to assessing the anti-proliferative effects of this compound on lymphocytes.

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation or isolate splenocytes from mouse spleens.[13][14]

-

Cell Culture: Plate the isolated cells in a 96-well plate at a specific density (e.g., 1 x 10^5 cells/well) in a suitable culture medium.[14]

-

Stimulation and Treatment: Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A) or in a mixed lymphocyte culture (MLC) in the presence of varying concentrations of this compound.[3][14] Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[14]

-

Proliferation Measurement: Add a proliferation indicator, such as [3H]-thymidine or a colorimetric reagent (e.g., MTT, WST-1), during the final hours of incubation.[3][13]

-

Data Analysis: Measure the incorporation of the label (radioactivity or absorbance) to quantify cell proliferation. Calculate the IC50 value, which represents the concentration of this compound that inhibits lymphocyte proliferation by 50%.[3]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a widely used method to quantify the levels of specific cytokines in biological samples.[15][16][17][18][19]

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.[17]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).[17]

-

Sample Incubation: Add cell culture supernatants or serum samples (from this compound-treated and control groups) to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the target cytokine.[16]

-

Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase).[16]

-

Substrate Addition: Wash the plate and add a chromogenic substrate. The enzyme will catalyze a color change.

-

Measurement: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

-

Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of the recombinant cytokine.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins within a signaling pathway.[20][21][22][23]

-

Protein Extraction: Lyse cells treated with or without this compound to extract total cellular or nuclear proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-NF-κB p65 or anti-IκBα).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression or phosphorylation levels.

Conclusion

This compound is a promising natural compound with well-documented immunosuppressive properties. Its ability to modulate the function of key immune cells, inhibit the production of pro-inflammatory cytokines, and interfere with critical signaling pathways like NF-κB and JAK/STAT, underscores its therapeutic potential for a variety of autoimmune and inflammatory diseases. The quantitative data and experimental methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the immunomodulatory capabilities of this compound. Further research, including well-designed clinical trials, will be crucial to fully elucidate its clinical utility and establish its role in modern medicine.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Towards Better Sinomenine-Type Drugs to Treat Rheumatoid Arthritis: Molecular Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of lymphocyte proliferation by the anti-arthritic drug sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Protects IgA Nephropathy Through Regulating Cell Growth and Apoptosis of T and B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sinomenine Inhibits the Progression of Rheumatoid Arthritis by Regulating the Secretion of Inflammatory Cytokines and Monocyte/Macrophage Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sinomenine inhibits the inflammatory responses of human fibroblast-like synoviocytes via the TLR4/MyD88/NF-κB signaling pathway in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research progress in treatment of rheumatoid arthritis with Sinomenine and related formulations based on different administration routes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sinomenine versus NSAIDs for the treatment of rheumatoid arthritis: a systematic review and meta-analysis. | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound inhibits the progression of plasma cell mastitis by regulating IL-6/JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. hanc.info [hanc.info]

- 15. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biomatik.com [biomatik.com]

- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ELISA Test Procedures | BioChain Institute Inc. [biochain.com]

- 19. h-h-c.com [h-h-c.com]

- 20. Sinomenine Inhibits TOPK To Ameliorate Psoriasiform Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Analgesic Potential of Sinomenine Hydrochloride: A Preclinical In-Depth Analysis

An examination of the efficacy and mechanisms of Sinomenine Hydrochloride in preclinical models of pain, providing a technical guide for researchers and drug development professionals.

Sinomenine, an alkaloid isolated from the medicinal plant Sinomenium acutum, has a long history in traditional Chinese medicine for the treatment of rheumatic diseases.[1][2] Its hydrochloride salt, this compound, has been developed to improve water solubility and is extensively investigated for its diverse pharmacological activities, including potent analgesic properties demonstrated in a variety of preclinical pain models.[1][3] This technical guide synthesizes the current understanding of this compound's analgesic effects, detailing the experimental protocols used to elicit these findings and the underlying molecular mechanisms of action.

Quantitative Efficacy in Preclinical Pain Models

This compound has demonstrated significant analgesic effects across multiple preclinical models, including those for inflammatory, neuropathic, and postoperative pain. The following tables summarize the quantitative data from key studies, providing a comparative overview of its efficacy.

Table 1: Efficacy in Inflammatory Pain Models

| Pain Model | Species | Drug Administration | Dosage | Primary Outcome Measure | Result | Reference |

| Carrageenan-induced Paw Edema | Mouse | Intraperitoneal (i.p.) | 10, 20, 80 mg/kg | Mechanical Paw Withdrawal Threshold (PWT) | Dose-dependent increase in PWT | [4][5] |

| Carrageenan-induced Paw Edema | Mouse | Intraperitoneal (i.p.) | 10, 20, 80 mg/kg | Thermal Paw Withdrawal Latency (PWL) | Dose-dependent increase in PWL | [4][5] |

| Complete Freund's Adjuvant (CFA)-induced Arthritis | Rat | Intraperitoneal (i.p.) | 30 mg/kg | Mechanical Withdrawal Threshold (MWT) & Thermal Withdrawal Latency (TWL) | Significant increase in MWT and TWL | [6] |

| Formalin Test | Mouse | Intraperitoneal (i.p.) | 50 mg/kg | Paw Licking Time | Suppression of both early and late phase licking | [7] |

Table 2: Efficacy in Neuropathic and Postoperative Pain Models

| Pain Model | Species | Drug Administration | Dosage | Primary Outcome Measure | Result | Reference |

| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (i.p.) | 5, 10, 20 mg/kg | Mechanical Paw Withdrawal Threshold (PWT) | Dose-dependent increase in PWT | [1] |

| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (i.p.) | 5, 10, 20 mg/kg | Thermal Paw Withdrawal Latency (PWL) | Dose-dependent increase in PWL | [1] |

| Postoperative Incisional Pain | Rat | Intraperitoneal (i.p.) | 9.66 mg/kg (ED50, male), 13.48 mg/kg (ED50, female) | Mechanical Paw Withdrawal Threshold (PWT) | Dose-dependent increase in PWT | [8] |

| Postoperative Incisional Pain | Rat | Per os (p.o.) | - | Mechanical Paw Withdrawal Threshold (PWT) | Approximately fourfold less potent than i.p. administration | [8] |

Key Experimental Protocols

The following are detailed methodologies for the key preclinical pain models cited in the quantitative data tables.

Carrageenan-Induced Inflammatory Pain

Objective: To induce an acute inflammatory response and measure hypersensitivity to mechanical and thermal stimuli.

Protocol:

-

Animal Model: Male Swiss mice or Sprague-Dawley rats.

-

Induction: A subcutaneous injection of 20 µL of a 2% λ-carrageenan solution in saline is administered into the plantar surface of the right hind paw.[4][9]

-

Pain Assessment:

-

Mechanical Allodynia: The paw withdrawal threshold (PWT) is measured using von Frey filaments. Filaments of increasing stiffness are applied to the plantar surface of the inflamed paw until a withdrawal response is elicited.[4]

-

Thermal Hyperalgesia: The paw withdrawal latency (PWL) is assessed using a radiant heat source (e.g., Hargreaves' test). A focused beam of light is directed at the plantar surface of the paw, and the time taken for the animal to withdraw its paw is recorded.[4]

-

-

Drug Administration: this compound is typically administered intraperitoneally at specified doses prior to or after the carrageenan injection.

-

Data Analysis: The PWT and PWL are measured at various time points post-carrageenan and drug administration and compared to vehicle-treated control groups.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

Objective: To establish a model of chronic inflammatory pain characterized by persistent hyperalgesia.

Protocol:

-

Animal Model: Male Sprague-Dawley rats.[6]

-

Induction: A subcutaneous injection of 100 µL of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the right hind paw.[6][10]

-

Pain Assessment:

-

Mechanical Withdrawal Threshold (MWT): Assessed using von Frey filaments as described for the carrageenan model.[6]

-

Thermal Withdrawal Latency (TWL): Measured using a radiant heat source as described for the carrageenan model.[6]

-

Cold Allodynia: The frequency of paw withdrawal in response to a cold stimulus (e.g., a drop of acetone) is measured.[6]

-

-

Drug Administration: this compound (e.g., 30 mg/kg) is administered intraperitoneally daily following CFA injection.[6]

-

Data Analysis: Behavioral tests are conducted at multiple time points (e.g., 1, 3, 5, 7, and 9 days) after CFA injection to evaluate the effect of treatment on pain behaviors compared to a control group.[6]

Chronic Constriction Injury (CCI) of the Sciatic Nerve

Objective: To create a model of peripheral neuropathic pain.

Protocol:

-

Surgical Procedure:

-

Pain Assessment:

-

Drug Administration: this compound is administered, often starting several days after the CCI surgery and continuing for a specified period.[1]

-

Data Analysis: Pain behaviors are assessed at baseline and at multiple time points post-surgery and during the treatment period.

Formalin Test

Objective: To assess analgesic activity in a model of tonic chemical pain with two distinct phases.

Protocol:

-

Animal Model: Male mice.[7]

-

Induction: A subcutaneous injection of dilute formalin (e.g., 1-5%) is administered into the dorsal or plantar surface of a hind paw.[12][13]

-

Pain Assessment: The animal is placed in an observation chamber, and the cumulative time spent licking or biting the injected paw is recorded. The observation period is typically divided into two phases:

-

Drug Administration: this compound is administered prior to the formalin injection.

-

Data Analysis: The total licking time in each phase is compared between the drug-treated group and a vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

The analgesic effects of this compound are attributed to its modulation of multiple signaling pathways involved in inflammation and pain transmission.

Anti-inflammatory and Neuroprotective Signaling

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[3] By suppressing these pathways, it reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][6] Additionally, it has been shown to activate the Nrf2 pathway, which is involved in the antioxidant response.[3]

Modulation of Neurotransmission

This compound also influences neurotransmitter systems involved in pain perception. It has been shown to interact with the GABAergic system, specifically targeting GABAA receptors, which contributes to its analgesic effects.[2][3] Furthermore, it can modulate the activity of voltage-gated sodium channels, which are crucial for the transmission of pain signals in the peripheral nervous system.

References

- 1. Sinomenine Ameliorated Microglial Activation and Neuropathic Pain After Chronic Constriction Injury Via TGF‐β1/ALK5/Smad3 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sinomenine Ameliorated Microglial Activation and Neuropathic Pain After Chronic Constriction Injury Via TGF-β1/ALK5/Smad3 Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antinociceptive Effects of Sinomenine Combined With Ligustrazine or Paracetamol in Animal Models of Incisional and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analgesic effect of sinomenine in rodents after inflammation and nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective Effects of Sinomenine on CFA-Induced Inflammatory Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Possible involvement of the μ opioid receptor in the antinociception induced by sinomenine on formalin-induced nociceptive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antinociceptive effects of sinomenine in a rat model of postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aragen.com [aragen.com]

- 10. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analgesic Mechanism of Sinomenine against Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. meliordiscovery.com [meliordiscovery.com]

The Neuroprotective Potential of Sinomenine Hydrochloride: A Technical Guide to its Mechanisms in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine, a bioactive alkaloid derived from the medicinal plant Sinomenium acutum, has garnered significant attention for its therapeutic potential in a range of central nervous system (CNS) disorders.[1][2] Its hydrochloride salt, Sinomenine Hydrochloride (SH), offers improved solubility and has been the subject of extensive preclinical research.[3] Notably, SH can cross the blood-brain barrier, a critical attribute for any neurotherapeutics.[3][4] This technical guide synthesizes the current understanding of SH's neuroprotective effects, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental evidence supporting its potential. The primary mechanisms underlying its neuroprotective action involve the potent suppression of neuroinflammation and oxidative stress, modulation of apoptosis, and induction of autophagy.[1][5][6]

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by targeting key pathological processes common to many neurological disorders.

-

Anti-Neuroinflammation: SH effectively mitigates neuroinflammation by inhibiting the activation of microglia and astrocytes.[1][7] It suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[1][8] This is achieved by modulating critical inflammatory signaling pathways, most notably the NF-κB pathway.[9]

-

Anti-Oxidative Stress: The compound combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] This leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.[1][8]

-

Inhibition of Apoptosis: SH demonstrates anti-apoptotic properties by modulating the expression of key proteins involved in programmed cell death. For instance, it has been shown to decrease the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, thereby preventing neuronal loss in ischemic and neurotoxic injury models.[4]

-

Induction of Autophagy: In models of Parkinson's disease, SH has been found to promote autophagy, the cellular process for clearing damaged organelles and aggregated proteins, by inhibiting the PI3K/Akt/mTOR signaling pathway.[5] This mechanism is crucial for maintaining neuronal health and preventing the accumulation of toxic protein aggregates.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from key preclinical studies, demonstrating the efficacy of this compound in various models of neurological disorders.

Table 1: Effects of Sinomenine in Cerebral Ischemia Models

| Model | Species | Dosage & Administration | Key Findings | Reference |

| MCAO | Mice | 10 or 20 mg/kg, i.p., daily for 3 days post-surgery | Attenuated cerebral infarction, cerebral edema, and neuronal apoptosis. | [2] |

| MCAO | Mice | 20 mg/kg, i.p., daily for 3 days post-MCAO | Inhibited the decrease in neuron numbers and reduced brain water content. | [1] |

| MCAO | Rats | 90 mg/kg, tail vein injection, 1h before ischemia | Reduced neurological severity, infarct volume, and brain water content. | [10] |

| MCAO | Rats | 30 mg/kg, i.p., 12h and 0.5h before MCAO | Significantly decreased brain infarction. | [4] |

| MCAO | Rats | 30 mg/kg, i.p., 1h after MCAO | Reduced infarct volume from 573.35 ± 28.69 mm³ to 142.50 ± 48.72 mm³. | [4] |

| OGD/R | PC12 Cells | 0.1, 1, and 5 µM, 24h pre-treatment | Reduced LDH release by 22.73%, 41.72%, and 22.44% respectively. | [4] |

MCAO: Middle Cerebral Artery Occlusion; i.p.: Intraperitoneal; OGD/R: Oxygen-Glucose Deprivation/Reperfusion; LDH: Lactate Dehydrogenase.

Table 2: Effects of Sinomenine in Parkinson's Disease Models

| Model | Species | Dosage & Administration | Key Findings | Reference |

| MPTP | Mice | 20 mg/kg, i.p., 5 days before and 4 days during MPTP treatment | Suppressed decline in rotarod time and grip strength; increased TH-positive cells in the substantia nigra. | [5] |

| MPTP | Mice | 20 mg/kg, i.p. | Suppressed the MPTP-induced decrease in Beclin-1 and LC3-II/LC3-I ratio. | [5] |

MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; TH: Tyrosine Hydroxylase.

Key Signaling Pathways Modulated by this compound

SH's therapeutic effects are underpinned by its ability to modulate several critical intracellular signaling pathways.

Nrf2/ARE Antioxidant Pathway

SH activates the Nrf2 pathway, a primary defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or inducers like SH, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant genes like HO-1 and NQO1.[8]

NF-κB Inflammatory Pathway

SH inhibits the pro-inflammatory NF-κB pathway. In response to inflammatory stimuli like LPS or injury, IκB is phosphorylated and degraded, releasing NF-κB to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory cytokines. SH can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and reducing the inflammatory response.[1][9]

PI3K/Akt/mTOR Autophagy Pathway

In the context of Parkinson's disease, SH promotes neuroprotective autophagy by inhibiting the PI3K/Akt/mTOR signaling cascade. Activation of this pathway normally suppresses autophagy. By inhibiting Akt and mTOR, SH lifts this suppression, leading to the formation of autophagosomes that clear toxic protein aggregates and damaged mitochondria.[5]

Detailed Experimental Protocols

This section provides an overview of the standard methodologies used in the cited research to evaluate the neuroprotective effects of this compound.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

This model is a standard procedure to induce focal cerebral ischemia (stroke) in rodents.

-

Objective: To mimic ischemic stroke and evaluate the efficacy of SH in reducing infarct volume and neurological deficits.

-

Procedure:

-

Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized (e.g., with isoflurane or chloral hydrate).

-

Suture Insertion: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed. A nylon monofilament suture (often silicone-coated) is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[11]

-

Ischemia and Reperfusion: The suture is left in place for a defined period (e.g., 90-120 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.

-

SH Administration: SH is administered at specified doses (e.g., 10-90 mg/kg) via intraperitoneal (i.p.) or tail vein injection, either before ischemia (pre-treatment) or after the onset of reperfusion (post-treatment).[4][10]

-

Outcome Assessment: At 24-72 hours post-MCAO, assessments are performed. This includes neurological deficit scoring, measurement of infarct volume using TTC (2,3,5-triphenyltetrazolium chloride) staining, and analysis of brain water content to assess edema.[7] Brain tissue is collected for molecular analysis (Western blot, PCR, immunohistochemistry).

-

In Vivo Model: MPTP-Induced Parkinson's Disease

The MPTP neurotoxin model is widely used to replicate the dopaminergic neurodegeneration seen in Parkinson's disease.[5][12]

-

Objective: To induce Parkinson's-like pathology and assess SH's ability to protect dopaminergic neurons and improve motor function.

-

Procedure:

-

Animal Preparation: Adult male C57BL/6 mice are typically used due to their high sensitivity to MPTP.[13]

-

MPTP Administration: MPTP hydrochloride is dissolved in saline and administered via multiple i.p. injections (e.g., 20-30 mg/kg, 4 injections at 2-hour intervals for an acute model).[13]

-

SH Administration: SH (e.g., 20 mg/kg, i.p.) is administered for several days before and/or during the MPTP treatment period.[5]

-

Behavioral Testing: Several days after the final MPTP injection, motor function is assessed using tests like the rotarod test (for motor coordination) and the grip strength test.[5]

-

Neurochemical and Histological Analysis: Animals are euthanized, and brain tissue is collected. The substantia nigra and striatum are analyzed for levels of dopamine and its metabolites via HPLC. The number of surviving dopaminergic neurons is quantified by immunohistochemical staining for Tyrosine Hydroxylase (TH).[5][14]

-

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

This cell culture model simulates the conditions of ischemia-reperfusion injury at the cellular level.[15]

-

Objective: To investigate the direct protective effects of SH on neuronal cells under ischemic stress.

-

Procedure:

-

Cell Culture: Neuronal-like cell lines (e.g., PC12, SH-SY5Y) are cultured under standard conditions.[15][16]

-

OGD Induction: The normal culture medium is replaced with a glucose-free medium (e.g., D-hank's solution). The cells are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2-12 hours).[15][17]

-

Reperfusion: After the deprivation period, the glucose-free medium is replaced with normal, glucose-containing medium, and the cells are returned to a normoxic incubator for a reperfusion period (e.g., 24 hours).[17]

-

SH Treatment: SH is added to the culture medium at various concentrations (e.g., 0.1-5 µM) typically before the OGD phase.[4]

-

Viability and Apoptosis Assays: Cell viability is assessed using MTT or CCK-8 assays. Cell death and apoptosis are measured by LDH release assays, flow cytometry (using Annexin V/PI staining), or TUNEL staining.[4][18]

-

Analytical Technique: Western Blotting for Nrf2/HO-1

-

Objective: To quantify the protein expression levels of Nrf2 and its downstream target HO-1 in brain tissue or cell lysates.

-

Procedure:

-

Protein Extraction: Brain tissue or cells are homogenized in lysis buffer containing protease inhibitors. Nuclear and cytoplasmic fractions can be separated to analyze Nrf2 translocation.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).[19][20][21]

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used for quantification.[20]

-

Conclusion and Future Directions

The evidence strongly suggests that this compound is a promising neuroprotective agent with pleiotropic effects targeting neuroinflammation, oxidative stress, apoptosis, and autophagy. Its efficacy in established preclinical models of ischemic stroke and Parkinson's disease highlights its potential for clinical translation. Future research should focus on optimizing delivery systems to enhance its bioavailability in the CNS, conducting long-term safety and efficacy studies in higher-order animal models, and ultimately, designing well-controlled clinical trials to validate its therapeutic utility in human neurological disorders. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers and drug developers to advance the investigation of this potent natural compound.

References

- 1. Frontiers | Potential therapeutic effects and pharmacological evidence of sinomenine in central nervous system disorders [frontiersin.org]